molecular formula C42H50F3N7O9 B549464 Tcy-NH2 CAS No. 327177-34-4

Tcy-NH2

Cat. No.: B549464
CAS No.: 327177-34-4
M. Wt: 853.9 g/mol
InChI Key: WQJKBSZTPQERHW-USBDLMLUSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: tcY-NH2 (TFA) may undergo various reactions, including amidation, deprotection, and coupling reactions during SPPS.

      Common Reagents and Conditions: Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotection agents (e.g., piperidine) are essential.

      Major Products: The primary product is the fully assembled this compound (TFA) peptide.

  • Scientific Research Applications

  • Comparison with Similar Compounds

      Uniqueness: tcY-NH2 (TFA) stands out due to its specific PAR4 selectivity.

      Similar Compounds: While not identical, other PAR4 antagonists include vorapaxar and BMS-986120.

    Biological Activity

    Tcy-NH2, also known as this compound, is a peptide that acts as a selective antagonist for protease-activated receptor 4 (PAR4). This compound has garnered attention in various biological studies due to its role in modulating cellular responses related to coagulation, inflammation, and cancer progression. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications in disease contexts.

    This compound functions primarily by inhibiting the activation of PAR4, which is implicated in several physiological and pathological processes. PAR4 is activated by thrombin and other proteases, leading to various downstream signaling pathways that affect platelet aggregation, vascular permeability, and cancer cell behavior.

    Key Actions of this compound:

    • Inhibition of Platelet Aggregation : this compound has been shown to significantly reduce thrombin-induced platelet aggregation. In vitro studies demonstrated that pre-treatment with this compound attenuates aggregation responses triggered by PAR4 agonists such as AYPGKF-NH2 .
    • Modulation of Endostatin Release : Research indicates that this compound can influence the release of endostatin from platelets. Endostatin is known for its anti-angiogenic properties, suggesting that this compound may play a role in regulating angiogenesis through its effects on PAR4 signaling .

    1. Impact on Coagulation and Inflammation

    This compound has been implicated in modulating coagulopathy and inflammatory responses. In vivo studies have shown that administration of this compound can alter the dynamics of thrombus formation and leukocyte recruitment during inflammatory processes .

    Study Findings
    McMahon et al. (2017)Demonstrated that this compound inhibits PAR4-mediated calcium signaling in airway epithelial cells, suggesting a role in respiratory physiology .
    Frontiers in Immunology (2021)Showed that this compound administration reduced NET formation and coagulopathy in animal models .

    2. Role in Cancer Biology

    This compound's inhibition of PAR4 has significant implications for cancer research. PAR4 activation promotes tumor growth and metastasis through various mechanisms, including enhanced angiogenesis and cell motility. By blocking PAR4 activation, this compound may hinder these processes:

    • Tumor Growth : Studies indicate that inhibiting PAR4 with this compound can reduce tumor growth rates in xenograft models, highlighting its potential as a therapeutic agent against certain cancers .
    • Angiogenesis Regulation : The modulation of endostatin release by this compound suggests it may also impact angiogenesis indirectly by altering the balance between pro-angiogenic and anti-angiogenic factors released from platelets .

    Case Studies

    Several case studies have illustrated the potential therapeutic applications of this compound:

    • Gastric Ulcer Healing : In a rat model, treatment with a PAR1 antagonist alongside this compound showed impaired healing of gastric ulcers, indicating the importance of PAR signaling pathways in tissue repair mechanisms .
    • Cancer Metastasis : A study involving breast cancer cells demonstrated that this compound could significantly reduce cell migration and invasion in response to thrombin stimulation, suggesting its utility in preventing metastasis .

    Properties

    IUPAC Name

    (2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C40H49N7O7.C2HF3O2/c41-22-8-7-14-31(38(52)46-32(37(42)51)24-28-12-5-2-6-13-28)44-36(50)26-43-39(53)34-15-9-23-47(34)40(54)33(25-29-16-19-30(48)20-17-29)45-35(49)21-18-27-10-3-1-4-11-27;3-2(4,5)1(6)7/h1-6,10-13,16-21,31-34,48H,7-9,14-15,22-26,41H2,(H2,42,51)(H,43,53)(H,44,50)(H,45,49)(H,46,52);(H,6,7)/b21-18+;/t31-,32-,33-,34-;/m0./s1
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WQJKBSZTPQERHW-USBDLMLUSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C=CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)/C=C/C3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C42H50F3N7O9
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80746616
    Record name Trifluoroacetic acid--N-[(2E)-3-phenylprop-2-enoyl]-L-tyrosyl-L-prolylglycyl-L-lysyl-L-phenylalaninamide (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80746616
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    853.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    327177-34-4
    Record name Trifluoroacetic acid--N-[(2E)-3-phenylprop-2-enoyl]-L-tyrosyl-L-prolylglycyl-L-lysyl-L-phenylalaninamide (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80746616
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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